molecular formula C7H15O4P B148940 Diethyl (2-oxopropyl)phosphonate CAS No. 1067-71-6

Diethyl (2-oxopropyl)phosphonate

Cat. No.: B148940
CAS No.: 1067-71-6
M. Wt: 194.17 g/mol
InChI Key: RSAFKRSMGOSHRK-UHFFFAOYSA-N
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Description

Diethyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H15O4P. It is a clear, colorless to light yellow liquid that is miscible with various organic solvents such as tetrahydrofuran, ether, dichloromethane, and chloroform . This compound is widely used in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of haloacetones with trialkyl phosphites. For instance, chloroacetone can react with triethyl phosphite to produce this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .

Industrial Production Methods

Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphonates.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, acetyl chloride, and trialkyl phosphites. Typical reaction conditions involve the use of organic solvents such as toluene and tetrahydrofuran, and reactions are often conducted under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include phosphorylated heterocycles, pyrazoles, triazolines, oxazoles, and thiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-oxopropyl)phosphonate is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions and form various products sets it apart from similar compounds .

Properties

IUPAC Name

1-diethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAFKRSMGOSHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147731
Record name Diethyl acetonylphosphonate
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Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-71-6
Record name NSC 408852
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Record name 1067-71-6
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Record name Diethyl acetonylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diethoxyphosphorylpropan-2-one
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Synthesis routes and methods

Procedure details

Iodoacetone (56.5 g, 0.31 mole) was added dropwise over a 20 minute period to 41.4 g (0.31 mole) of triethyl phosphite at 0° C. The mixture was allowed to warm to room temperature and held there for 90 minutes. The crude product was distilled in vacuo and the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected, giving 12.2 g of diethyl acetonylphosphonate.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can diethyl (2-oxopropyl)phosphonate be used to synthesize heterocyclic compounds?

A2: Yes, this compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly 3,4-dihydropyrimidin-2(1H)-one-phosphonates []. This is achieved through the Biginelli reaction, a multicomponent condensation involving a β-ketophosphonate, an aldehyde, and a urea derivative []. Microwave irradiation has proven highly effective in accelerating this reaction, offering a rapid and solvent-free approach for synthesizing a diverse range of these heterocyclic compounds [].

Q2: Are there alternative synthetic routes to access similar heterocyclic structures without using this compound?

A3: While this compound provides a convenient route to certain heterocycles, alternative strategies exist. For instance, 3-alkylamino-5-arylthiophenes, another class of heterocyclic compounds, can be synthesized from thioaroylketene S,N-acetals []. Reacting these acetals with various active methylene compounds, including this compound itself, in the presence of mercury(II) acetate, yields the desired thiophene derivatives []. This highlights the versatility of this compound as both a building block and a reagent in organic synthesis.

Q3: What insights can computational chemistry offer regarding this compound?

A4: Computational chemistry provides valuable insights into the structure and reactivity of this compound and its derivatives. For example, NMR studies combined with computational analysis can elucidate the conformational preferences and electronic distribution within the molecule []. Such studies can help predict reactivity patterns, optimize reaction conditions, and design novel synthetic strategies. Furthermore, computational tools like quantitative structure-activity relationship (QSAR) modeling can explore the relationship between the structure of this compound derivatives and their biological activities, guiding the development of new compounds with improved properties.

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